Thalidomide 4'-ether-PEG3-amine

PROTAC structure-activity relationship cereblon ligand

Thalidomide 4'-ether-PEG3-amine is a functionalized cereblon (CRBN) ligand-linker conjugate. It incorporates a thalidomide-based cereblon-binding moiety covalently attached via a 4'-ether linkage to a triethylene glycol (PEG3) spacer, terminating in a primary amine functional group.

Molecular Formula C21H28ClN3O8
Molecular Weight 485.9 g/mol
Cat. No. B15540704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide 4'-ether-PEG3-amine
Molecular FormulaC21H28ClN3O8
Molecular Weight485.9 g/mol
Structural Identifiers
InChIInChI=1S/C21H27N3O8.ClH/c22-6-7-29-8-9-30-10-11-31-12-13-32-16-3-1-2-14-18(16)21(28)24(20(14)27)15-4-5-17(25)23-19(15)26;/h1-3,15H,4-13,22H2,(H,23,25,26);1H
InChIKeyNDHMOOQETYCWFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Thalidomide 4'-ether-PEG3-amine: A Functionalized Cereblon Ligand-Linker Conjugate for PROTAC Research and Development


Thalidomide 4'-ether-PEG3-amine is a functionalized cereblon (CRBN) ligand-linker conjugate . It incorporates a thalidomide-based cereblon-binding moiety covalently attached via a 4'-ether linkage to a triethylene glycol (PEG3) spacer, terminating in a primary amine functional group . This molecule is a specialized building block for the synthesis of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation tools, with a molecular weight of 485.92 g/mol (hydrochloride salt) and ≥95% purity by HPLC . The compound is supplied as a hydrochloride salt to enhance aqueous solubility and stability during storage and handling .

Why Thalidomide 4'-ether-PEG3-amine Cannot Be Simply Replaced by In-Class Analogs: Critical Role of Linker Attachment Point and Length in PROTAC Efficacy


Substituting Thalidomide 4'-ether-PEG3-amine with closely related analogs—including 5'-substituted regioisomers, PEG2 or PEG5 variants, or amide-linked derivatives—is not a trivial interchange. The attachment point of the PEG linker on the thalidomide ring critically determines the exit vector and geometry of the assembled PROTAC, directly impacting ternary complex formation and degradation potency [1]. A structure-activity relationship study demonstrated that altering the linker attachment point from the 4-position to the 5-position enables potent degradation with a shorter 2-unit PEG linker, underscoring the divergent design rules governing each regioisomer [1]. Furthermore, linker length modulates degradation efficiency in a target-dependent manner [2]. The ether linkage in the 4'-ether series provides distinct chemical stability and synthetic flexibility compared to amide-containing analogs . These structural variables translate into measurable differences in degradation potency, physicochemical properties, and procurement cost.

Quantitative Differentiation Evidence: Thalidomide 4'-ether-PEG3-amine Versus Closest Analogs


Linker Attachment Point: 4'-Ether Versus 5'-Amine Regioisomers

The attachment point of the PEG linker on the thalidomide ring is a critical determinant of PROTAC activity. A SAR study on AURKA-targeting PROTACs found that moving the linker attachment from the 4-position to the 5-position altered the structural requirements for degradation potency, enabling a potent degrader with a linker as short as 2 PEG units [1]. While Thalidomide 4'-ether-PEG3-amine places the linker at the 4-position via an ether bond, the 5'-amine-PEG3-amine analog (CAS 2863635-01-0) incorporates an amine linkage at the 5-position . This regioisomeric difference results in divergent exit vectors that directly impact ternary complex geometry and ultimately degradation efficiency in a target-specific manner [1].

PROTAC structure-activity relationship cereblon ligand

PEG Linker Length: PEG3 (n=3) Versus PEG5 (n=5) in Retro-2-Derived PROTACs

Linker length directly modulates degradation potency. A study of Retro-2-based PROTACs using thalidomide-derived CRBN ligands demonstrated that GSPT1 degradation depends on the length of the flexible PEG chain linker [1]. The study compared molecules with PEG2, PEG3, and longer linkers, establishing that linker length is not a passive variable but an active determinant of degradation efficiency [1]. Thalidomide 4'-ether-PEG3-amine (PEG3, n=3, MW 485.92) and Thalidomide 4'-ether-PEG5-amine (PEG5, n=5, MW 574.02) differ by 2 ethylene glycol units, which alters linker length by approximately 7 Å .

PROTAC linker optimization GSPT1 degradation

Linker Chemistry: 4'-Ether Versus 4'-Oxyacetamide Linkage

The chemical nature of the linkage between thalidomide and PEG affects both synthetic strategy and PROTAC physicochemical properties. Thalidomide 4'-ether-PEG3-amine employs a direct ether bond (C-O-C) at the 4-position, while the oxyacetamide analog (Thalidomide 4'-oxyacetamide-PEG3-amine, CAS 2245697-84-9) inserts an acetamide spacer (O-CH2-CONH-PEG3) . The ether linkage confers greater hydrolytic stability compared to the amide bond, which may undergo enzymatic or chemical hydrolysis under certain conditions . Additionally, the oxyacetamide variant introduces a carbonyl that can participate in hydrogen bonding within the ternary complex, potentially altering binding cooperativity .

PROTAC linker chemistry conjugation

Purity and Supplier Price Comparison: Thalidomide 4'-ether-PEG3-amine (25 mg)

Procurement decisions for Thalidomide 4'-ether-PEG3-amine require balancing purity specifications, supplier reliability, and cost. Across major vendors supplying the 25 mg quantity, the compound is offered at ≥95% purity (HPLC) as the hydrochloride salt . Published pricing for 25 mg varies significantly: TargetMol lists at $259 USD , Glpbio at $274 USD , and CymitQuimica at €468 (~$504 USD) . Price variation exceeds 90% between lowest and highest published rates, independent of purity specifications, which remain uniform at ≥95% .

PROTAC building block procurement supplier comparison

Solubility Profile: Thalidomide 4'-ether-PEG3-amine Versus Alkyl Chain-Linked Analogs

Solubility in DMSO and aqueous buffers is a critical parameter for PROTAC synthesis and biological assay preparation. Thalidomide 4'-ether-PEG3-amine is documented as soluble in DMSO, enabling preparation of concentrated stock solutions for conjugation reactions and cell-based assays . In contrast, alkyl chain-linked analogs such as Thalidomide 4'-ether-alkylC2-amine incorporate a hydrophobic alkyl spacer, which reduces aqueous solubility and may complicate biological assay preparation . The PEG3 spacer in the target compound provides enhanced hydrophilicity compared to alkyl linkers, a property recognized as important for PROTAC cellular permeability and ternary complex formation [1].

PROTAC solubility DMSO aqueous compatibility

Optimal Use Cases for Thalidomide 4'-ether-PEG3-amine Based on Quantitative Differentiation Evidence


Synthesis of PROTACs Requiring 4-Position Exit Vector Geometry

When designing PROTACs where the optimal linker exit vector from the cereblon-binding moiety has been empirically determined to require the 4-position attachment geometry, Thalidomide 4'-ether-PEG3-amine provides the validated 4'-ether configuration . SAR studies confirm that the 4-position versus 5-position attachment point yields distinct degradation profiles, making regioisomer selection a critical design choice rather than an interchangeable option .

Medium-Length Linker (PEG3) Optimization for Target-Specific Degradation

For projects where linker length optimization is ongoing, Thalidomide 4'-ether-PEG3-amine (PEG3, n=3) serves as the intermediate-length reference point between PEG2 and PEG5 analogs. Empirical studies demonstrate that GSPT1 degradation depends on PEG linker length [1], and systematic comparison of PEG2, PEG3, and PEG5 variants is essential to identify the optimal spacer for each target protein [1].

Cost-Effective Procurement for Large-Scale PROTAC Library Synthesis

For research groups synthesizing multiple PROTAC candidates or building focused libraries, procurement from vendors with published list prices at the lower end of the market range ($259 for 25 mg) yields direct cost savings of up to 48% compared to higher-priced alternatives charging €468 ($504) for identical purity specifications .

Conjugation Chemistry Requiring Primary Amine Functional Handle

The terminal primary amine on the PEG3 spacer enables straightforward conjugation to carboxyl-containing target protein ligands via amide bond formation using standard carbodiimide coupling chemistry . This functional handle is compatible with diverse synthetic strategies, including peptide coupling, NHS ester reactions, and reductive amination, providing versatile entry points for PROTAC assembly .

Quote Request

Request a Quote for Thalidomide 4'-ether-PEG3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.